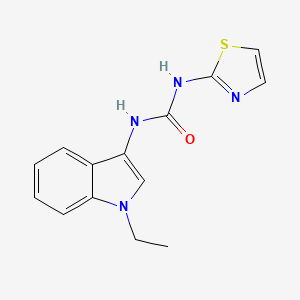

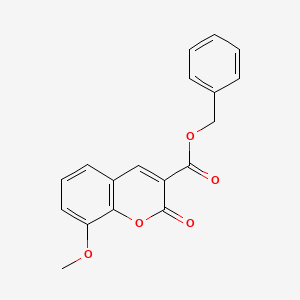

benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

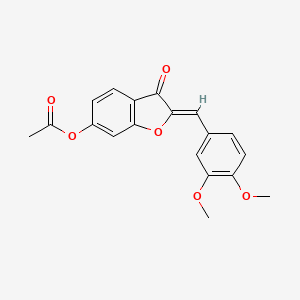

The synthesis of chromene derivatives involves various chemical reactions tailored to introduce specific functional groups or structural modifications. In particular, compounds similar to benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate are synthesized through methods involving the formation of chromene ring systems followed by functionalization processes. For instance, compounds with close structural similarity have been synthesized by reacting substituted naphthols with cyano cinnamate derivatives in aqueous media, showcasing the versatility of synthetic routes available for chromene derivatives (Shi et al., 2006).

Molecular Structure Analysis

The molecular structure of this compound and related compounds has been characterized through techniques such as X-ray crystallography. These studies reveal intricate details about the molecular geometry, crystal packing, and hydrogen bonding patterns, which are crucial for understanding the compound's properties and reactivity. For example, the crystal structure of a closely related chromene derivative was elucidated to demonstrate the presence of specific geometric configurations and intermolecular interactions (El-Agrody et al., 2012).

Aplicaciones Científicas De Investigación

Synthesis and Material Science Applications

Benzyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate and its derivatives are utilized in the synthesis of compounds with significant fluorescence properties. For example, certain benzo[c]coumarin carboxylic acids exhibit excellent fluorescence in both ethanol solution and solid state due to their conjugated systems and various hydrogen bonds. This property makes them valuable for material science applications, especially in the development of fluorescent materials (Shi et al., 2017). Additionally, the synthesis of water-soluble fluorescent probes based on sodium benzo[c]chromene-2-sulfonate derivatives for Fe3+ detection in water demonstrates the potential of these compounds in environmental monitoring and bioimaging applications (Shi et al., 2020).

Biological Activities

Derivatives of this compound have been explored for their potential biological activities. A series of novel ethyl-7-((1-(benzyl)-1H-1,2,3-triazol-4-yl)methoxy)-2-oxo-2H-chromene-3-carboxylates demonstrated significant antifungal activities against various human pathogenic fungal strains, including Candida albicans and Aspergillus niger. Some compounds were found to be equipotent or even more active than conventional antifungal agents, highlighting their potential as new antifungal therapies (Shaikh et al., 2016). Another study reported the antibacterial activity of 4-hydroxy-chromen-2-one derivatives against bacterial strains such as Staphylococcus aureus and E. coli, emphasizing the broad spectrum of biological activities these compounds may possess (Behrami & Dobroshi, 2019).

Chemical Properties and Structural Analysis

Research on the crystal structure of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid provides insights into its molecular conformation and potential interactions in the solid state. Such structural analyses are fundamental for understanding the physicochemical properties of these compounds and their interactions in biological systems or material matrices (Li et al., 2010).

Mecanismo De Acción

Target of Action

2h-chromene compounds have been found to exhibit a variety of biological activities, such as anticancer, anticonvulsant, antimicrobial, anticholinesterase, antituberculosis, and antidiabetic activities . These activities suggest that these compounds may interact with a variety of cellular targets.

Mode of Action

2h-chromene compounds generally exert their effects through multiple mechanisms .

Biochemical Pathways

Given the diverse biological activities of 2h-chromene compounds, it is likely that they interact with multiple biochemical pathways .

Result of Action

2h-chromene compounds have been found to exhibit a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .

Propiedades

IUPAC Name |

benzyl 8-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O5/c1-21-15-9-5-8-13-10-14(18(20)23-16(13)15)17(19)22-11-12-6-3-2-4-7-12/h2-10H,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWDOSWGHPNZRR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1OC(=O)C(=C2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-1-(4-(4-chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one](/img/structure/B2489576.png)

![N-[2-(trifluoromethyl)-4-quinazolinyl]isoleucine](/img/structure/B2489590.png)

![2-chloro-N-{[(2-chlorophenyl)carbamoyl]methyl}-N-methylacetamide](/img/structure/B2489592.png)

![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2489593.png)

![[(3-Fluoro-4-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate](/img/structure/B2489596.png)